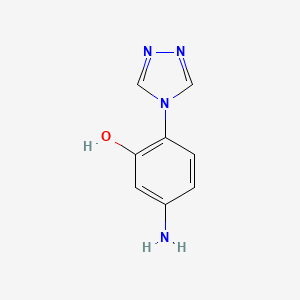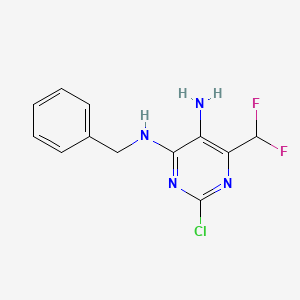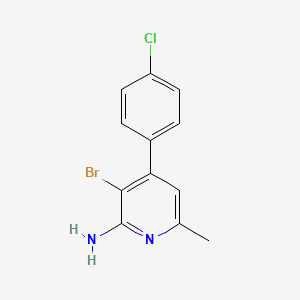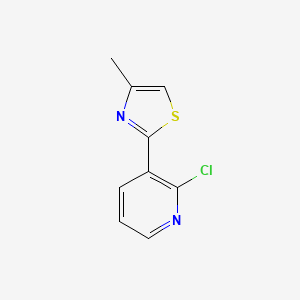
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol ist eine organische Verbindung, die sowohl eine Aminogruppe als auch einen Triazolring aufweist, die an eine Phenol-Einheit gebunden sind. Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Struktur von Interesse, die eine Reihe von chemischen und biologischen Eigenschaften verleiht. Sie wird häufig in verschiedenen wissenschaftlichen Forschungsgebieten eingesetzt, darunter Chemie, Biologie und Medizin.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Reaktion von 2-Aminophenol mit 4H-1,2,4-Triazol. Eine gängige Methode beinhaltet die Verwendung von Aminoguanidinhydrochlorid und Bernsteinsäureanhydrid als Ausgangsmaterialien. Die Reaktion verläuft unter Mikrowellenbestrahlung, die die nukleophile Öffnung des Succinimidsrings und die anschließende Recyclisierung zur Bildung des Triazolrings erleichtert .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Mikrowellenbestrahlung kann hochskaliert werden, und die Reaktionsbedingungen können optimiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst typischerweise strenge Reinigungsschritte, einschließlich Umkristallisation und Chromatographie, um das Endprodukt zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 2-aminophenol with 4H-1,2,4-triazole. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yield and purity. The process typically involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Aminogruppe kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Der Triazolring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und andere reduzierte Derivate.
Substitution: Verschiedene substituierte Triazolderivate.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Rolle in verschiedenen biochemischen Stoffwechselwegen untersucht.
Medizin: Wird auf sein potenzielles therapeutisches Potenzial untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Der Triazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Phenolgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen und so zur gesamten biologischen Aktivität der Verbindung beitragen .
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Amino-1H-1,2,4-triazol-3-carbohydrazid
- 2-(5-Amino-1H-1,2,4-triazol-3-yl)essigsäure
- 3,5-Di(4H-1,2,4-triazol-4-yl)benzoesäure
Einzigartigkeit
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol ist einzigartig aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch eines Triazolrings, die an eine Phenoleinheit gebunden sind. Diese Kombination verleiht bestimmte chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung in verschiedenen Forschungsgebieten machen .
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
5-amino-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H8N4O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H,9H2 |
InChI-Schlüssel |
WQCAHBCTUGXFMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)O)N2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)


![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)


![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)
![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)


![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)
